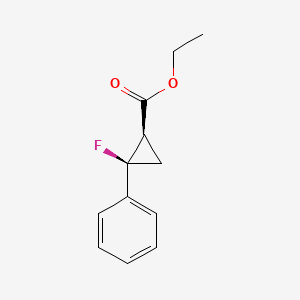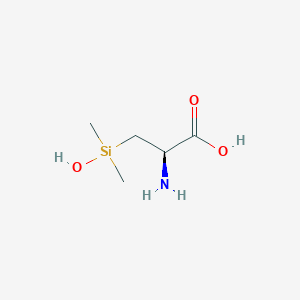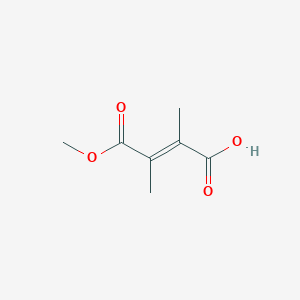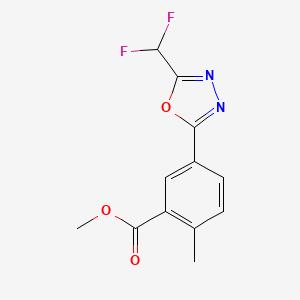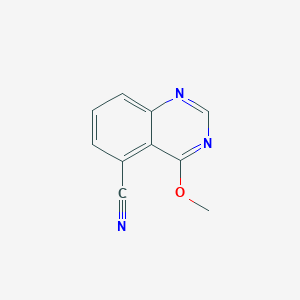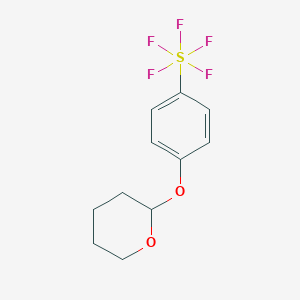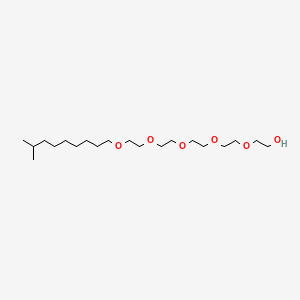
3-(Azetidin-2-ylmethoxy)-2-fluoropyridine;2,3-dihydroxybutanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Azetidinylmethoxy)-2-Fluoropyridine 2,3-Dihydroxysuccinate (1:1) is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a pyridine ring substituted with a fluorine atom and an azetidinylmethoxy group, paired with a dihydroxysuccinate moiety in a 1:1 ratio.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Azetidinylmethoxy)-2-Fluoropyridine 2,3-Dihydroxysuccinate (1:1) typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. The azetidinylmethoxy group is introduced through nucleophilic substitution reactions, while the fluorine atom is added via electrophilic fluorination. The final step involves coupling the pyridine derivative with dihydroxysuccinic acid under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
3-(2-Azetidinylmethoxy)-2-Fluoropyridine 2,3-Dihydroxysuccinate (1:1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and halogenating agents for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce various reduced derivatives of the original compound.
科学的研究の応用
3-(2-Azetidinylmethoxy)-2-Fluoropyridine 2,3-Dihydroxysuccinate (1:1) has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a diagnostic tool.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(2-Azetidinylmethoxy)-2-Fluoropyridine 2,3-Dihydroxysuccinate (1:1) involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidinylmethoxy group may play a crucial role in binding to these targets, while the fluorine atom can enhance the compound’s stability and reactivity. The dihydroxysuccinate moiety may contribute to the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
3-(2-Azetidinylmethoxy)-2-Chloropyridine: Similar structure but with a chlorine atom instead of fluorine.
3-(2-Azetidinylmethoxy)-2-Bromopyridine: Similar structure but with a bromine atom instead of fluorine.
3-(2-Azetidinylmethoxy)-2-Iodopyridine: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-(2-Azetidinylmethoxy)-2-Fluoropyridine 2,3-Dihydroxysuccinate (1:1) imparts unique properties, such as increased stability and reactivity, compared to its halogenated analogs. Additionally, the dihydroxysuccinate moiety enhances its solubility and potential biological activity, making it a compound of significant interest in various research fields.
特性
IUPAC Name |
3-(azetidin-2-ylmethoxy)-2-fluoropyridine;2,3-dihydroxybutanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O.C4H6O6/c10-9-8(2-1-4-12-9)13-6-7-3-5-11-7;5-1(3(7)8)2(6)4(9)10/h1-2,4,7,11H,3,5-6H2;1-2,5-6H,(H,7,8)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYUNFMRQGFJQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1COC2=C(N=CC=C2)F.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
